molecular formula C13H16O3 B12049509 2-(Cyclopentyloxy)-2-phenylacetic acid

2-(Cyclopentyloxy)-2-phenylacetic acid

Cat. No.: B12049509
M. Wt: 220.26 g/mol
InChI Key: MAMLQTTUXSMYPX-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-2-phenylacetic acid is an organic compound characterized by a cyclopentyloxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid typically involves the reaction of cyclopentanol with phenylacetic acid under specific conditions. One common method includes the esterification of phenylacetic acid with cyclopentanol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: Lacks the cyclopentyloxy group, making it less complex in structure.

    Cyclopentanol: Contains the cyclopentyloxy group but lacks the phenylacetic acid backbone.

Uniqueness

2-(Cyclopentyloxy)-2-phenylacetic acid is unique due to the presence of both the cyclopentyloxy group and the phenylacetic acid backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-cyclopentyloxy-2-phenylacetic acid

InChI

InChI=1S/C13H16O3/c14-13(15)12(10-6-2-1-3-7-10)16-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)

InChI Key

MAMLQTTUXSMYPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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